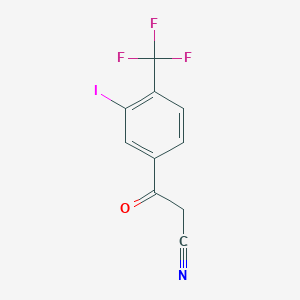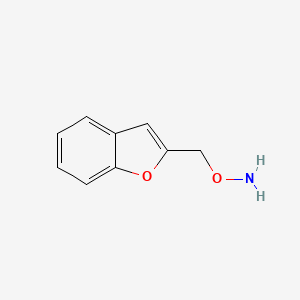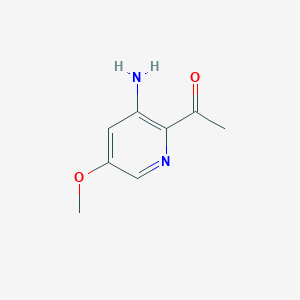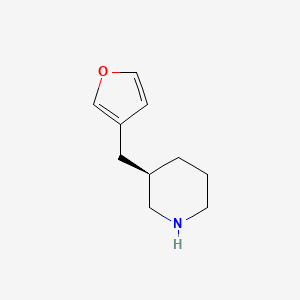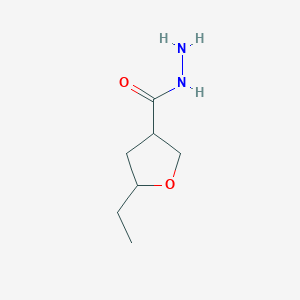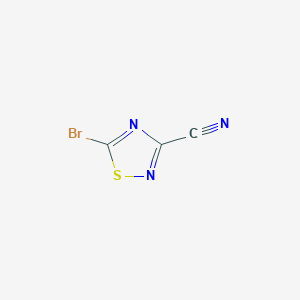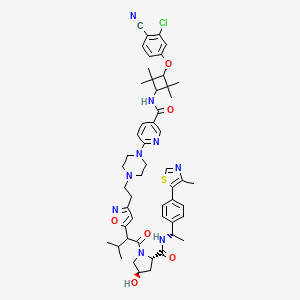![molecular formula C17H13NO B12856511 1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)
1-[2-(3-Quinolinyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Quinolinyl)phenyl]ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The compound this compound is characterized by the presence of a quinoline ring attached to a phenyl group through an ethanone linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Quinolinyl)phenyl]ethanone typically involves the condensation of 3-quinolinecarboxaldehyde with acetophenone in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(3-Quinolinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: Quinoline-based ketones or carboxylic acids.
Reduction: Quinoline-based alcohols or alkanes.
Substitution: Halogenated or sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Quinolinyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-[2-(3-Quinolinyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A simpler structure with a single quinoline ring.
2-Phenylquinoline: Similar structure but lacks the ethanone linkage.
3-Quinolinecarboxaldehyde: A precursor in the synthesis of 1-[2-(3-Quinolinyl)phenyl]ethanone.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both quinoline and phenyl groups.
Eigenschaften
Molekularformel |
C17H13NO |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
1-(2-quinolin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C17H13NO/c1-12(19)15-7-3-4-8-16(15)14-10-13-6-2-5-9-17(13)18-11-14/h2-11H,1H3 |
InChI-Schlüssel |
QYTSEBAQDOZWLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


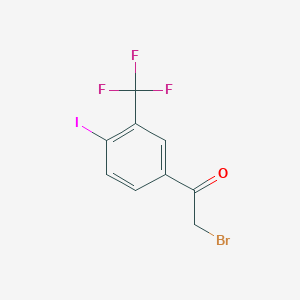
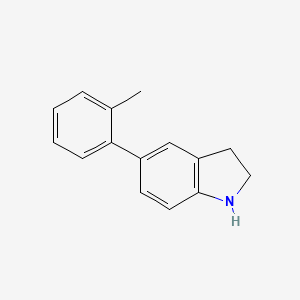
![benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B12856442.png)

![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
